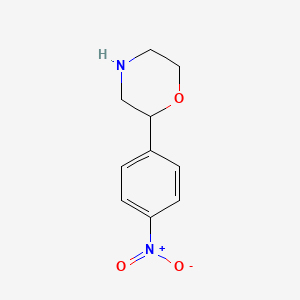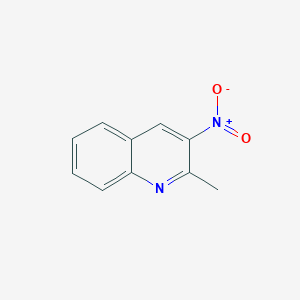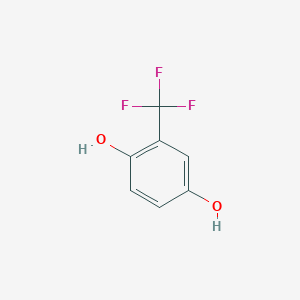
2-(Trifluoromethyl)benzene-1,4-diol
Vue d'ensemble
Description
2-(Trifluoromethyl)benzene-1,4-diol, also known as TFBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in water and organic solvents. The unique properties of TFBD make it an attractive option for research in areas such as pharmaceuticals, materials science, and organic synthesis.
Applications De Recherche Scientifique
1. Chemical Synthesis and Derivatives
2-(Trifluoromethyl)benzene-1,4-diol is utilized in various chemical synthesis processes. For example, it is involved in the synthesis of fluorine-containing polyetherimide, demonstrating its utility in creating novel materials with specific properties. This process involves reactions with different compounds to synthesize and characterize new materials using techniques like FTIR and DSC technologies (Yu Xin-hai, 2010).
2. Molecular Structure Studies
The molecular structure of derivatives of 2-(Trifluoromethyl)benzene-1,4-diol has been a subject of interest. Studies have investigated the orientation of benzene rings and the intramolecular hydrogen bonding in certain compounds, contributing to a deeper understanding of their molecular configurations (Z. S. Şahin et al., 2009).
3. Catalysis and Reaction Mechanisms
Research has explored the use of 2-(Trifluoromethyl)benzene-1,4-diol in catalytic processes and reaction mechanisms. This includes studies on palladium-catalyzed annulation of benzene-1,2-diol and propargylic carbonates, highlighting its role in facilitating specific chemical reactions and synthesizing new compounds (Labrosse et al., 2000).
4. Liquid Crystalline Properties
The compound has been studied for its role in the formation of liquid-crystalline phases. Research on trifluoromethyl-substituted derivatives has provided insights into their mesomorphic properties and how molecular modifications can influence these properties (S. Reimann et al., 2012).
5. Antioxidant Behavior
The antioxidant behavior of derivatives of 2-(Trifluoromethyl)benzene-1,4-diol has been a topic of research. Studies have delved into the reactions of these compounds with molecular oxygen, contributing to our understanding of their potential as antioxidants (L. Valgimigli et al., 2008).
6. Electronic Properties and Charge Transfer
Research has also focused on the electronic properties and charge transfer mechanisms in compounds related to 2-(Trifluoromethyl)benzene-1,4-diol. This includes studies on the through-space charge transfer and emission color tuning in related compounds, providing insights into their electronic behavior and potential applications in electronic devices (H. Bae et al., 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing cellular processes
Mode of Action
It’s known that the trifluoromethyl group in organic compounds can exhibit various behaviors, leading to different interactions with its targets . The compound might undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been found to influence several pathways, leading to various pharmacological activities .
Result of Action
The trifluoromethyl group in organic compounds has been associated with numerous pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
2-(trifluoromethyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXDKCFFLZJGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455746 | |
| Record name | 2-trifluoromethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzene-1,4-diol | |
CAS RN |
577-10-6 | |
| Record name | 2-trifluoromethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

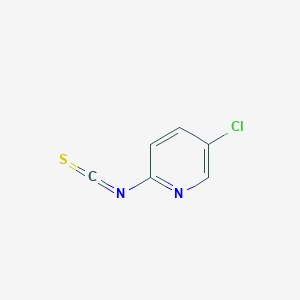
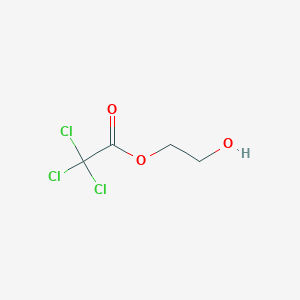

![3-Methyl-5-nitrobenzo[d]isoxazole](/img/structure/B1626061.png)

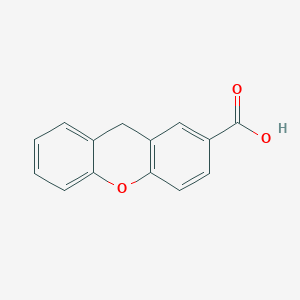
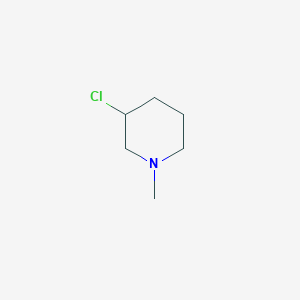

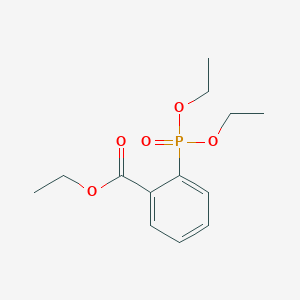
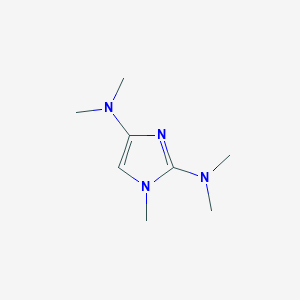
![7-Ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1626073.png)
